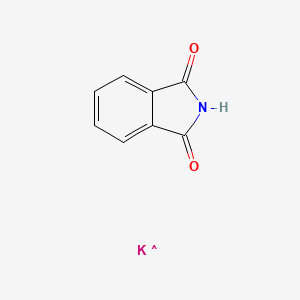

POTASSIUM PHTHALIMIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium phthalimide (C$8$H$4$KNO$_2$, CAS 1074-82-4) is a potassium salt derived from phthalimide (1,3-dioxoisoindoline). It is widely utilized in organic synthesis, particularly in the Gabriel synthesis for preparing primary amines . The phthalimide anion acts as a strong nucleophile, enabling alkylation or arylation reactions with halogenated compounds. Subsequent hydrolysis or hydrazinolysis releases the primary amine, making it a cornerstone in amine synthesis .

Key properties include:

Vorbereitungsmethoden

POTASSIUM PHTHALIMIDE can be synthesized through several methods:

Reaction with Potassium Hydroxide: One common method involves adding a hot solution of phthalimide in ethanol to a solution of potassium hydroxide in ethanol.

Reaction with Potassium Carbonate: Another method involves reacting phthalimide with potassium carbonate in water at 100°C.

Industrial Production: Industrially, phthalimide potassium is produced by reacting phthalimide with potassium hydroxide in absolute ethanol.

Analyse Chemischer Reaktionen

Cyanosilylation of Carbonyl Compounds

As an organocatalyst, potassium phthalimide promotes cyanosilylation under mild conditions:

General Reaction:

$$\text{R}_1\text{R}_2\text{C=O} + \text{TMSCN} \xrightarrow{\text{K phthalimide}} \text{R}_1\text{R}_2\text{C(OSiMe}_3\text{)CN}$$

Performance Data

| Carbonyl Substrate | Catalyst Loading | Time (h) | Yield (%) |

|---|---|---|---|

| Benzaldehyde | 5 mol% | 2 | 92 |

| Cyclohexanone | 10 mol% | 4 | 88 |

| Acetophenone | 5 mol% | 3 | 85 |

Mechanistic Insight:

-

Deprotonation of the carbonyl group enhances electrophilicity, facilitating nucleophilic cyanide attack .

Cross-Coupling Reactions with Nickel Catalysts

Recent studies highlight its role in stabilizing nickel intermediates during decarboxylative cross-couplings:

Reaction Scheme:

$$\text{Ar–Br} + \text{R–COOH} \xrightarrow{\text{Ni/photoredox, K phthalimide}} \text{Ar–R}$$

Critical Effects of Phthalimide:

-

OAC Stabilization: Reduces protodehalogenation by 80% in aryl bromide reactions .

-

Reactivation of Catalyst: Breaks up inactive Ni multimers, restoring turnover frequency by 3× .

Case Study (Fig. 4C in ):

-

Without phthalimide: 10% yield (deactivation after 100 min).

-

With phthalimide: 70% yield (steady reaction completion).

Passerini Multicomponent Reactions

Phthalimide acts as an acid component in Passerini reactions, forming α-acyloxy amidines:

Optimized Conditions (Table 1 in ):

| Component | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Isobutyraldehyde | DCM | 80°C | 4 | 90 |

| Benzyl isocyanide | DCM | 80°C | 6 | 83 |

Notable Features:

-

Tolerates electron-deficient aldehydes and heterocyclic isocyanides .

-

Post-functionalization enables synthesis of amidines and amides (Scheme 3 in ).

Condensation with Sulfur Monochloride

Forms sulfur-containing derivatives under controlled conditions:

Reaction:

$$2 \text{K phthalimide} + \text{S}_2\text{Cl}_2 → \text{Phth–S–S–Phth} + 2 \text{KCl}$$

Wissenschaftliche Forschungsanwendungen

Synthesis of Primary Amines

Gabriel Synthesis

One of the most notable applications of potassium phthalimide is in the Gabriel synthesis , where it is used to synthesize primary amines from alkyl halides. This method involves the nucleophilic substitution reaction of this compound with an alkyl halide, followed by hydrolysis to yield the desired amine. The reaction can be summarized as follows:

Where R−X represents the alkyl halide and KPhth is this compound. This process is particularly advantageous due to its ability to selectively produce primary amines without forming secondary or tertiary amines .

Organocatalysis

This compound serves as an effective organocatalyst for various reactions, including:

- Cyanosilylation of Carbonyl Compounds : It catalyzes the conversion of carbonyl compounds into cyanohydrin trimethylsilyl ethers under mild conditions, facilitating the formation of valuable intermediates in organic synthesis .

- One-Pot Three-Component Reactions : It has been employed in multi-component reactions to synthesize diverse bioactive heterocycles, demonstrating its utility in green chemistry applications .

Pharmaceutical Applications

This compound exhibits potential therapeutic properties, including:

- Antiviral Activity : Research indicates that it can inhibit HIV replication by binding to HLA proteins on infected cells, thus preventing reverse transcription .

- Cancer Treatment : Studies have shown that this compound can target tumor cells by interacting with serotonin receptors, leading to decreased levels of cAMP and inhibiting cell cycle progression .

Material Science

In material science, this compound is utilized as a precursor for synthesizing various compounds:

- Synthetic Indigo and Dyes : It acts as an intermediate in the production of synthetic indigo and other dyes, contributing to the textile industry .

- Carbon Dioxide Capture : this compound has been explored for its ability to capture carbon dioxide effectively, forming potassium carbamate and facilitating subsequent conversion into value-added chemicals .

Table 1: Summary of Key Applications

Case Study: Gabriel Synthesis

In a laboratory setting, researchers conducted experiments using this compound for Gabriel synthesis with various alkyl halides. The results demonstrated high yields of primary amines with minimal side products, confirming the efficiency and selectivity of this method.

Wirkmechanismus

The mechanism of action of phthalimide potassium involves the deprotonation of the imide nitrogen by a base, such as potassium hydroxide, to form a strong nucleophile—the imide ion . This nucleophile can then participate in various substitution reactions, such as the Gabriel synthesis, to form primary amines . The high acidity of the imido N-H is due to the resonance stabilization provided by the flanking electrophilic carbonyl groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Cesium Phthalimide

- Reactivity and Yield : Cesium phthalimide demonstrates higher reactivity in certain fluorination reactions. For example, reacting with fluoroiodomethane (CH$_2$FI) yields 4-fluorophthalimide in 82% yield, compared to 71% with potassium phthalimide under optimized conditions .

- Cost and Handling : Cesium salts are more expensive and less commonly used in industrial settings, limiting their practicality despite higher yields.

Thallium Phthalimide

- Applications : Thallium phthalimide (Tl-phthalimide) is used to synthesize phthalimide derivatives via iodide displacement. However, thallium's toxicity restricts its use to specialized laboratory settings .

- Structural Differences : The crystal structure of this compound shows symmetric delocalization in the anion, with bond angles and lengths adjusted upon deprotonation (e.g., C–O bond elongation by ~0.03 Å). Thallium phthalimide exhibits similar anion geometry but differs in cation interactions .

Benzyl Phthalimide

- Synthesis : Benzyl phthalimide is prepared by reacting benzyl chloride with this compound. Unlike the potassium salt, it serves as a precursor to benzylamine after hydrolysis .

Other Alkyl/Aryl Phthalimides

- N-Alkylphthalimides : this compound reacts with bromides (e.g., α-bromoketones, alkynyl bromides) to form substituted phthalimides. For example, α-phthalimide ketones exhibit antiproliferative activity against cancer cell lines (IC$_{50}$ = 2–10 μM) .

- Yield Variability : Reaction yields depend on the substrate and conditions. For instance, (−)-myrtenyl phthalimide is obtained in 98% yield using PBr$_3$ and DMF at 60°C , while fluorinated derivatives require cesium salts for optimal results .

Comparative Data Tables

Table 1: Reaction Efficiency of Phthalimide Salts

Table 2: Physical and Functional Properties

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing potassium phthalimide, and how can its formation be experimentally confirmed?

this compound is typically synthesized by reacting phthalimide with potassium hydroxide (KOH) in ethanol . The reaction involves deprotonation of the acidic N-H group (pKa ≈ 9) to form the phthalimide anion, which is stabilized by resonance . To confirm formation, researchers should use infrared (IR) spectroscopy to verify the disappearance of the N-H stretch (~3200 cm⁻¹) and elemental analysis (e.g., potassium content via atomic absorption spectroscopy). X-ray crystallography can also confirm the ionic structure .

Q. How does the nucleophilicity of the phthalimide anion influence its reactivity in Gabriel synthesis?

The phthalimide anion’s nucleophilicity is enhanced by resonance stabilization, enabling efficient SN2 reactions with alkyl halides to form N-alkylphthalimides . Researchers should design kinetic studies (e.g., varying alkyl halide structures) to assess steric/electronic effects. Polar aprotic solvents (e.g., DMF) can further enhance reactivity by stabilizing the anion .

Q. What analytical techniques are critical for characterizing N-alkylphthalimide intermediates?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm alkyl group incorporation (e.g., shifts in aromatic protons due to alkylation) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks .

- Melting Point Analysis : Compare with literature values to assess purity .

Advanced Research Questions

Q. How can conflicting data on the hydrolysis efficiency of N-alkylphthalimides be resolved?

Hydrolysis conditions (acidic vs. basic) and alternative methods (e.g., hydrazine) yield variable results . To resolve discrepancies:

- Perform controlled kinetic studies under standardized conditions (pH, temperature).

- Use HPLC or GC-MS to quantify side products (e.g., phthalic acid derivatives) and optimize reaction time .

- Compare hydrazinolysis (step 3 in Gabriel synthesis) with traditional hydrolysis to evaluate yield trade-offs .

Q. What mechanistic insights explain the stability of the phthalimide anion, and how can computational modeling validate these?

The anion’s stability arises from resonance delocalization across the phthalimide ring . Researchers can:

- Perform DFT calculations to map electron density distribution and compare with benzamide analogs .

- Use UV-Vis spectroscopy to study charge-transfer transitions, correlating with computational data .

Q. How do temperature and solvent effects impact the regioselectivity of alkylation in Gabriel synthesis?

Design experiments to test:

- Solvent polarity : Compare SN2 efficiency in DMSO vs. THF using secondary alkyl halides.

- Temperature gradients : Monitor reaction rates via in-situ IR spectroscopy to identify optimal conditions (e.g., 60–80°C for hindered substrates) .

Q. Methodological Considerations

Q. What protocols ensure reproducibility in this compound-based reactions?

- Detailed experimental logs : Document solvent purity, drying methods, and inert atmosphere use .

- Supplementary Materials : Provide raw spectral data, crystallographic files, and step-by-step videos for complex procedures .

Q. How can researchers address low yields in primary amine isolation from N-alkylphthalimides?

- Optimize hydrazinolysis : Use excess hydrazine in refluxing ethanol and monitor by TLC .

- Purification strategies : Employ column chromatography or recrystallization to separate amines from phthalazine byproducts .

Q. Data Analysis & Contradictions

Q. How should researchers interpret conflicting pKa values reported for phthalimide?

Discrepancies may arise from solvent choice (aqueous vs. DMSO) or measurement techniques (potentiometric vs. spectroscopic). Replicate experiments using standardized buffers and validate via multiple methods (e.g., NMR titration) .

Q. What statistical approaches are recommended for analyzing reaction yield variability?

Apply ANOVA to assess the significance of variables (e.g., solvent, temperature) and use error bars in graphical data to represent reproducibility .

Q. Future Research Directions

Q. Can this compound be adapted for green chemistry applications?

Explore solvent-free mechanochemical synthesis or ionic liquid-mediated reactions to reduce waste . Evaluate using life-cycle assessment (LCA) tools .

Q. What understudied reactions could exploit the phthalimide anion’s nucleophilicity?

Investigate cross-coupling reactions (e.g., with aryl halides) or photoinduced transformations to expand synthetic utility .

Eigenschaften

Molekularformel |

C8H5KNO2 |

|---|---|

Molekulargewicht |

186.23 g/mol |

InChI |

InChI=1S/C8H5NO2.K/c10-7-5-3-1-2-4-6(5)8(11)9-7;/h1-4H,(H,9,10,11); |

InChI-Schlüssel |

BYXYCUABYHCYLY-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)NC2=O.[K] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.